molecular formula C9H18ClNO2 B1405032 Ethyl 2-methylpiperidine-3-carboxylate hydrochloride CAS No. 1449117-50-3

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B1405032
CAS No.: 1449117-50-3
M. Wt: 207.7 g/mol
InChI Key: KMXDWCJZWWWMEY-UHFFFAOYSA-N
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Description

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-methylpiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDWCJZWWWMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride: Properties, Characterization, and Applications

Section 1: Introduction to a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically approved drugs.[1] Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and favorable metabolic stability make it an ideal structural motif for targeting a diverse range of biological systems, from the central nervous system to infectious diseases.[1] Within this important class of heterocycles, Ethyl 2-methylpiperidine-3-carboxylate hydrochloride emerges as a particularly valuable chiral building block. Its specific arrangement of a secondary amine, an ester functional group, and two adjacent stereocenters provides a rich platform for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, analytical characterization, and chemical behavior of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The protocols and insights herein are designed to be self-validating, reflecting the rigorous standards of pharmaceutical development and empowering researchers to confidently utilize this versatile intermediate in their discovery and development pipelines.

Section 2: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its application. The hydrochloride salt form of Ethyl 2-methylpiperidine-3-carboxylate enhances its stability and aqueous solubility, crucial attributes for both chemical synthesis and pharmaceutical formulation.

Chemical Structure and Stereochemistry

The structure features a piperidine ring substituted at the 2- and 3-positions with a methyl group and an ethyl carboxylate group, respectively. The presence of chiral centers at both C2 and C3 means the molecule can exist as four possible stereoisomers (diastereomeric pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The relative stereochemistry (cis or trans) between the methyl and ester groups significantly influences the molecule's three-dimensional shape and, consequently, its interaction with chiral biological targets like enzymes and receptors. Precise stereochemical control during synthesis is therefore critical for producing enantiomerically pure compounds, which is often required to maximize therapeutic efficacy and minimize off-target effects.[2]

Caption: Chemical structure of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.
Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while data for the exact title compound is sparse in publicly available literature, properties have been calculated or inferred from closely related analogues to provide a reliable reference point.

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂Calculated
Molecular Weight 207.70 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds[3]
Solubility Soluble in water, methanol, ethanolInferred from hydrochloride salt nature
Boiling Point Data not available-
Melting Point Data not available-

Section 3: Synthesis and Purification Overview

The synthesis of substituted piperidine carboxylates typically involves the reduction of a corresponding pyridine precursor. This transformation is a robust and scalable method used in industrial production.

General Synthetic Workflow

A common synthetic route begins with a substituted pyridine, which undergoes catalytic hydrogenation to reduce the aromatic ring to a piperidine. The resulting secondary amine can then be esterified, and finally, treated with hydrochloric acid to yield the target salt. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome.

G start 2-Methyl-3-pyridinecarboxylic Acid (Starting Material) step1 Esterification (e.g., EtOH, SOCl₂) start->step1 intermediate1 Ethyl 2-Methylnicotinate step1->intermediate1 step2 Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) intermediate1->step2 intermediate2 Ethyl 2-Methylpiperidine-3-carboxylate (Free Base) step2->intermediate2 step3 Salt Formation (HCl in Ether or Acetone) intermediate2->step3 product Ethyl 2-Methylpiperidine-3-carboxylate HCl (Final Product) step3->product

Caption: Generalized synthetic workflow for Ethyl 2-methylpiperidine-3-carboxylate HCl.
Purification Protocol: Recrystallization

Achieving high purity (>99%) is essential for pharmaceutical intermediates. Recrystallization is the gold-standard method for purifying crystalline solids like the title hydrochloride salt.

Rationale: This protocol is based on the principle of differential solubility. The compound is dissolved in a hot solvent system in which it is highly soluble, while impurities are either insoluble or soluble enough to remain in the mother liquor upon cooling. The choice of an ethanol/ethyl acetate system provides a good polarity balance for dissolving the salt at high temperatures while ensuring low solubility at cooler temperatures, maximizing yield and purity.[3]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a suitable mixture of ethanol and ethyl acetate (e.g., 1:5 v/v). The optimal ratio may require minor empirical adjustment.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot solvent mixture required to achieve complete dissolution with stirring.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath (0-5°C) for at least one hour to maximize precipitation.

  • Isolation: Collect the resulting white crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 4: Analytical and Spectroscopic Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and structure of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The following protocols form a self-validating system for complete characterization.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation Sample Test Sample HPLC HPLC Analysis Sample->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Purity Purity Assay (>99%) HPLC->Purity Quantify Final Fully Characterized Compound Purity->Final Structure Confirm Structure NMR->Structure MolWeight Confirm Mol. Weight MS->MolWeight FuncGroups Confirm Func. Groups IR->FuncGroups Structure->Final MolWeight->Final FuncGroups->Final

Caption: Comprehensive analytical workflow for compound characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the standard method for assessing the purity of pharmaceutical compounds. A C18 column provides excellent separation for moderately polar molecules. The mobile phase of acetonitrile and water is standard, with trifluoroacetic acid (TFA) added to improve peak shape by protonating the piperidine nitrogen and suppressing interactions with residual silanols on the stationary phase.

Step-by-Step Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of 50:50 water/acetonitrile.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Elucidation by NMR Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise covalent structure of an organic molecule. The expected chemical shifts and coupling patterns provide a unique fingerprint. Deuterated methanol (CD₃OD) is a suitable solvent for the hydrochloride salt.

Expected ¹H NMR Signals (in CD₃OD):

  • ~4.2 ppm (quartet): The -OCH₂- protons of the ethyl ester, coupled to the adjacent methyl group.

  • ~3.5-1.8 ppm (multiplets): A complex region containing the protons on the piperidine ring (C2-H, C3-H, C4-H₂, C5-H₂, C6-H₂).

  • ~1.3 ppm (doublet): The C2-methyl protons (-CH₃), coupled to the C2 proton.

  • ~1.2 ppm (triplet): The terminal methyl protons (-CH₃) of the ethyl ester, coupled to the adjacent methylene group.

Expected ¹³C NMR Signals (in CD₃OD):

  • ~170-175 ppm: Carbonyl carbon (C=O) of the ester.

  • ~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

  • ~50-60 ppm: C2 and C6 carbons of the piperidine ring (adjacent to nitrogen).

  • ~20-45 ppm: C3, C4, and C5 carbons of the piperidine ring.

  • ~15-20 ppm: C2-methyl carbon.

  • ~14 ppm: Terminal methyl carbon of the ethyl ester.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar, non-volatile compounds. The analysis is performed on the free base, so the expected molecular ion will correspond to the mass of the parent molecule without the HCl.

Step-by-Step Methodology:

  • Instrumentation: An ESI-MS system, typically coupled to an LC system or via direct infusion.

  • Mode: Positive ion mode [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile/water with 0.1% formic acid.

  • Analysis: Infuse the sample into the source.

  • Expected Result: A prominent peak should be observed at m/z 172.13, corresponding to the protonated free base [C₉H₁₇NO₂ + H]⁺. The exact mass can be used to confirm the elemental composition.[4]

Section 5: Applications in Drug Discovery and Development

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical modifications.

  • Scaffold for Complex Synthesis: The secondary amine serves as a handle for introducing a wide variety of substituents via N-alkylation or N-acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up further synthetic possibilities.[5]

  • Intermediate for APIs: Piperidine carboxylates are key precursors in the synthesis of numerous drugs. Analogues are used to create GABA uptake inhibitors, serotonin and noradrenaline reuptake inhibitors (SNRIs), and DPP-4 inhibitors for diabetes treatment.[6] The specific 2-methyl-3-carboxylate substitution pattern is valuable for creating ligands that require precise stereochemical orientations to fit into enzyme active sites or receptor binding pockets.[2][7]

  • Enhancing Drug-like Properties: The piperidine core itself can improve the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and aqueous solubility.[1] The ability to form a stable, crystalline hydrochloride salt is a significant advantage for handling, purification, and formulation of the final API.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

  • GHS Hazard Classification (Inferred from similar compounds):

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8°C is recommended.[2]

References

  • CHANGZHOU TAIKANG PHARMACEUTICAL Co Ltd. (2014). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Ethyl 3-methylpiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate (4), guvacoline (5) and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate (6). Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

  • Ayub, K., et al. (2021). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • Sridharan, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

Sources

The Piperidine Nucleus: A Historical and Synthetic Odyssey in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Simple Heterocycle

Within the vast and intricate landscape of medicinal chemistry, few molecular scaffolds have demonstrated the enduring versatility and therapeutic impact of the piperidine ring. This simple, six-membered saturated heterocycle, first isolated from the pungent alkaloid piperine in the mid-19th century, has become a cornerstone in the design and development of a remarkable array of pharmaceuticals. From the potent analgesia of opioids to the profound neurological effects of antipsychotics and the targeted modulation of hormone receptors, the piperidine motif has consistently proven to be a privileged structure, offering a unique combination of favorable physicochemical properties and synthetic tractability.

This technical guide embarks on a comprehensive exploration of the discovery and history of piperidine derivatives in research. We will journey back to the initial encounters with this fundamental structure, trace the evolution of synthetic methodologies for its construction and elaboration, and chronicle the landmark discoveries of piperidine-containing drugs that have reshaped modern medicine. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with a deep and practical understanding of this remarkable scaffold. Our narrative will be grounded in authoritative references, ensuring scientific integrity and providing a robust foundation for future innovation in this ever-evolving field.

Chapter 1: The Dawn of Piperidine - From Pepper to Pure Compound

The story of piperidine begins not in a pristine laboratory, but within the spicy confines of black pepper. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new organic base, which he named piperidine, by reacting piperine—the compound responsible for pepper's pungency—with nitric acid[1]. Independently, in 1852, the French chemist Auguste Cahours also described this new alkali derived from piperine and formally christened it 'pipéridine'[1]. These early investigations laid the groundwork for understanding the fundamental structure of this novel heterocycle.

The initial method of obtaining piperidine from a natural product was soon supplanted by more efficient synthetic routes. A pivotal moment in the history of piperidine synthesis was the development of methods for the catalytic hydrogenation of pyridine[1]. This process, which involves the addition of hydrogen across the aromatic pyridine ring, remains a cornerstone of industrial piperidine production to this day[1].

Natural Occurrence: Nature's Piperidine Arsenal

Long before its isolation and synthesis, the piperidine scaffold was a common motif in a diverse array of naturally occurring alkaloids. These compounds, biosynthesized by a wide range of organisms, exhibit a remarkable spectrum of biological activities.

Alkaloid FamilyRepresentative Alkaloid(s)Natural SourceNoted Biological ActivityYear of Discovery/Isolation
Piperidine AlkaloidsPiperinePiper nigrum (Black Pepper)Pungent, various therapeutic potentialsPiperine isolated in 1819
Conium AlkaloidsConiineConium maculatum (Poison Hemlock)NeurotoxinConiine isolated in 1827
Lobelia AlkaloidsLobelineLobelia inflata (Indian Tobacco)Nicotinic acetylcholine receptor agonistLobeline isolated in 1838
Punica AlkaloidsPelletierinePunica granatum (Pomegranate)AnthelminticPelletierine isolated in 1878
Norditerpenoid AlkaloidsAconitine, LappaconitineAconitum and Delphinium speciesCardiotoxin, Anti-arrhythmicAconitine discovered in 1833[2]

This table provides a snapshot of the rich diversity of naturally occurring piperidine alkaloids and the timeline of their discovery, highlighting the long-standing relationship between this scaffold and potent biological effects.

Chapter 2: The Synthetic Evolution - Mastering the Piperidine Ring

The journey from the initial isolation of piperidine to its widespread use in drug discovery was paved by the ingenuity of synthetic organic chemists. The development of robust and versatile methods for constructing and functionalizing the piperidine ring has been a central theme in heterocyclic chemistry. This chapter will explore the key synthetic strategies that have enabled the synthesis of a vast and diverse chemical space of piperidine derivatives.

Diagram: Major Synthetic Routes to the Piperidine Scaffold

Piperidine_Synthesis cluster_0 Classical Approaches cluster_1 Modern Strategies Pyridine_Hydrogenation Pyridine Hydrogenation Piperidine_Core Piperidine Core Pyridine_Hydrogenation->Piperidine_Core Hofmann_Loffler_Freytag Hofmann-Löffler-Freytag Reaction Hofmann_Loffler_Freytag->Piperidine_Core Dieckmann_Condensation Dieckmann Condensation Dieckmann_Condensation->Piperidine_Core Reductive_Amination Reductive Amination Reductive_Amination->Piperidine_Core Aza_Diels_Alder Aza-Diels-Alder Reaction Aza_Diels_Alder->Piperidine_Core Pictet_Spengler Pictet-Spengler Reaction Pictet_Spengler->Piperidine_Core

Caption: Key synthetic pathways to the piperidine core.

Experimental Protocol: Catalytic Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine is a foundational method for the synthesis of the parent piperidine ring.

Objective: To synthesize piperidine via the catalytic hydrogenation of pyridine.

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C)

  • Ethanol or Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Charging: In a suitable high-pressure reaction vessel, place pyridine and the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO2 or 10% Pd/C) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric when dry and should be handled with care.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can vary depending on the catalyst and substrate).

  • Reaction Monitoring: Agitate the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude piperidine.

  • Purification: The crude piperidine can be further purified by distillation.

Causality Behind Experimental Choices:

  • Catalyst Choice: Platinum and palladium are highly effective catalysts for the reduction of aromatic rings. The choice between them can depend on factors such as cost, selectivity, and reaction conditions.

  • Solvent: Ethanol is a common solvent for hydrogenation reactions. The use of an acidic solvent like glacial acetic acid can sometimes facilitate the reduction of the pyridine ring by protonating the nitrogen, making it more susceptible to hydrogenation.

  • Pressure: Higher hydrogen pressure increases the concentration of hydrogen available for the reaction, thus accelerating the rate of hydrogenation.

Modern Synthetic Innovations

While catalytic hydrogenation remains a workhorse, the demand for substituted and stereochemically complex piperidine derivatives has driven the development of more sophisticated synthetic strategies.

  • Reductive Amination: This powerful method involves the reaction of a dicarbonyl compound with an amine, followed by reduction, to form the piperidine ring in a single step[3][4][5]. It is a highly versatile and convergent approach.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene provides a direct route to tetrahydropyridines, which can then be reduced to piperidines[6][7][8]. This method allows for the construction of highly functionalized piperidine rings with good stereocontrol.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems, which can be adapted for piperidine synthesis[9][10][11].

  • Hofmann-Löffler-Freytag Reaction: This intramolecular reaction involves the formation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a piperidine ring upon cyclization[12][13][14][15].

  • Dieckmann Condensation: This intramolecular condensation of a diester can be used to form a cyclic β-keto ester, which can then be converted to a piperidinone and subsequently reduced to a piperidine[16][17][18][19].

Chapter 3: The Piperidine Scaffold in Modern Pharmaceuticals

The true significance of the piperidine ring in research lies in its profound impact on drug discovery. Its favorable pharmacokinetic properties, including good metabolic stability and the ability to modulate lipophilicity, have made it a go-to scaffold for medicinal chemists[20]. This chapter will explore the history and development of key classes of piperidine-based drugs that have transformed the treatment of human diseases.

The Opioid Analgesics: The Legacy of Fentanyl

The quest for potent and safe analgesics has been a driving force in medicinal chemistry. In 1960, Dr. Paul Janssen of Janssen Pharmaceutica synthesized fentanyl, a synthetic opioid that is 50 to 100 times more potent than morphine[16][21]. This landmark discovery, stemming from structure-activity relationship studies of the 4-anilinopiperidine class, revolutionized anesthesia and pain management[22].

Diagram: Fentanyl and the Mu-Opioid Receptor Signaling Pathway

Fentanyl_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to

Caption: Simplified signaling pathway of Fentanyl via the μ-opioid receptor.

Experimental Protocol: A Representative Synthesis of Fentanyl

The synthesis of fentanyl typically involves a multi-step process starting from 4-piperidone. The following is a generalized procedure based on published methods[23][24].

Objective: To synthesize N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide (Fentanyl).

Step 1: Reductive Amination to form 4-Anilinopiperidine (4-AP)

  • In a reaction vessel, combine 4-piperidone hydrochloride monohydrate and aniline in a suitable solvent such as acetic acid.

  • Add a reducing agent, for example, zinc dust, in portions while maintaining the temperature.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).

  • Quench the reaction with water and basify the mixture with an aqueous alkali solution (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain 4-anilinopiperidine.

Step 2: N-Alkylation to form 4-Anilino-N-phenethylpiperidine (ANPP)

  • Dissolve the 4-anilinopiperidine from the previous step in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate).

  • Add 2-phenethyl bromide and heat the reaction mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate to yield crude ANPP.

Step 3: N-Acylation to form Fentanyl

  • Dissolve the crude ANPP in an appropriate solvent (e.g., dichloromethane).

  • Add propionyl chloride and a base (e.g., triethylamine) and stir the reaction at room temperature.

  • After the reaction is complete, wash the mixture with water and an aqueous bicarbonate solution.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by crystallization or column chromatography to afford fentanyl.

The Antipsychotics: From Phenothiazines to Butyrophenones

The discovery of chlorpromazine in the 1950s marked the beginning of the psychopharmacological revolution. However, its sedative side effects prompted further research for improved antipsychotic agents. This led Paul Janssen and his team to explore butyrophenone derivatives, culminating in the synthesis of haloperidol in 1958[25]. Haloperidol, a potent dopamine D2 receptor antagonist, offered a significant improvement in antipsychotic efficacy with less sedation compared to chlorpromazine[26].

DrugClassYear of SynthesisKey Discoverer/CompanyMechanism of Action
ChlorpromazinePhenothiazine1950Rhône-PoulencDopamine D2 receptor antagonist
ThioridazinePhenothiazine (Piperidine subclass)1950sSandozDopamine D2 receptor antagonist
Haloperidol Butyrophenone (Piperidine derivative) 1958 Paul Janssen (Janssen Pharmaceutica) Potent Dopamine D2 receptor antagonist

This table highlights the evolution from early phenothiazine antipsychotics to the piperidine-containing butyrophenone, haloperidol.

Selective Estrogen Receptor Modulators (SERMs): The Story of Raloxifene

The piperidine scaffold has also been instrumental in the development of drugs that target hormone receptors. Raloxifene, marketed as Evista, is a selective estrogen receptor modulator (SERM) developed by Eli Lilly and Company[27]. Initially investigated as a breast cancer treatment, it was later approved for the prevention and treatment of osteoporosis in postmenopausal women[1][28]. Raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects, a hallmark of the SERM class[29].

Mechanism of Action of Raloxifene:

Raloxifene binds to estrogen receptors and elicits different responses in various tissues. In bone, it acts as an estrogen agonist, mimicking the bone-protective effects of estrogen and reducing the risk of fractures. In contrast, in breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen and thereby reducing the risk of certain types of cancer[30][31].

Chapter 4: The Future of Piperidine in Drug Discovery

The historical journey of piperidine derivatives in research is a testament to the power of this simple heterocycle. From its humble beginnings in black pepper to its central role in modern medicine, the piperidine scaffold continues to be a source of inspiration for medicinal chemists. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of biological targets, ensures that the story of piperidine is far from over. The development of chiral piperidine scaffolds, for instance, offers new avenues for enhancing selectivity and potency while minimizing off-target effects. As we move forward, the rich history and synthetic versatility of piperidine will undoubtedly continue to fuel the discovery of the next generation of innovative therapeutics.

References

  • Anderson, T. (1850). Ueber die Producte der trocknen Destillation thierischer Materien. Annalen der Chemie und Pharmacie, 75(1), 80-83.
  • Barrett-Connor, E., et al. (2006). Raloxifene and cardiovascular events in postmenopausal women: four-year results from the MORE (Multiple Outcomes of Raloxifene Evaluation) randomized trial. JAMA, 295(1), 50-57.
  • Cahours, A. (1852). Recherches sur un nouvel alcali dérivé de la pipérine. Comptes Rendus, 34, 481-484.
  • Granger, B., & Scourick, D. (1999). The discovery of haloperidol. L'Encephale, 25(1), 58-63.
  • Janssen, P. A. (1961). The pharmacology of haloperidol.
  • Janssen, P. A. J. (1964). U.S. Patent No. 3,141,823. Washington, DC: U.S.
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Unlocking the Potential of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in medicinal chemistry. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, anti-inflammatory, and neuroprotective effects.[3][4] This inherent versatility stems from the piperidine core's ability to interact with a multitude of biological targets, underscoring the continued interest in the synthesis and evaluation of novel piperidine-containing compounds.[5] This guide focuses on a specific, yet underexplored derivative, Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, and aims to provide a comprehensive overview of its potential research applications for scientists in drug discovery and development.

Molecular Profile: Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a chiral molecule with the following structural features:

PropertyValue
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
CAS Number (for (2R,3S) stereoisomer) 1255099-39-8[6]

The presence of a methyl group at the 2-position and an ethyl carboxylate at the 3-position introduces stereocenters, leading to the existence of multiple stereoisomers. The specific stereochemistry is crucial for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.[7] The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing.

Potential Research Areas and Methodologies

Given the limited specific data on Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, this guide proposes several promising avenues of research based on the established pharmacology of structurally related piperidine derivatives.

Medicinal Chemistry: Synthesis and Library Development

The exploration of this molecule's potential begins with its synthesis and the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

1.1. Stereoselective Synthesis

A key challenge and opportunity lie in the stereocontrolled synthesis of the different isomers of Ethyl 2-methylpiperidine-3-carboxylate. A plausible synthetic strategy involves the asymmetric hydrogenation of a corresponding substituted pyridine precursor.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-methylnicotinate

  • Precursor Synthesis: Synthesize Ethyl 2-methylnicotinate from commercially available 2-methylnicotinic acid via Fischer esterification.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve Ethyl 2-methylnicotinate in an appropriate solvent such as methanol or ethanol.

    • Add a chiral catalyst, for example, a rhodium or iridium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

    • Pressurize the reactor with hydrogen gas (50-100 atm).

    • Heat the reaction mixture to 50-80 °C and stir for 24-48 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, carefully depressurize the reactor and remove the catalyst by filtration through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Salt Formation:

    • Purify the crude ester by column chromatography on silica gel.

    • Dissolve the purified ester in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

    • Collect the precipitate by filtration and dry under vacuum.

Rationale: The choice of a chiral catalyst is paramount for achieving high enantiomeric and diastereomeric excess. The specific catalyst, solvent, temperature, and pressure will require optimization to favor the formation of the desired stereoisomer.

1.2. Derivative Library Synthesis

To explore the SAR, a library of derivatives can be synthesized by modifying the core structure at three key positions: the piperidine nitrogen, the ester, and the methyl group.

G Core Ethyl 2-methylpiperidine-3-carboxylate N_Sub N-Alkylation/Arylation (e.g., reductive amination) Core->N_Sub Position 1 Ester_Mod Amide Formation (hydrolysis followed by amide coupling) Core->Ester_Mod Position 3 Methyl_Mod Bioisosteric Replacement (e.g., CF3, CH2OH) Core->Methyl_Mod Position 2

Caption: Synthetic diversification points for Ethyl 2-methylpiperidine-3-carboxylate.

Pharmacological Evaluation: Exploring Potential Therapeutic Targets

Based on the pharmacology of related piperidine compounds, several therapeutic areas warrant investigation.

2.1. Neuroscience: Targeting GABAergic and Monoaminergic Systems

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of GABA uptake.[8][9] The structural similarity suggests that Ethyl 2-methylpiperidine-3-carboxylate and its derivatives could modulate GABAergic neurotransmission, making them potential candidates for treating epilepsy, anxiety, and other neurological disorders.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

  • Cell Culture: Culture HEK293 cells stably expressing one of the four human GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).[10]

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound for 15 minutes.

    • Add [³H]GABA to each well and incubate for a further 10 minutes.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values for each compound against each GAT subtype.

Rationale: This assay will determine the potency and selectivity of the compounds for the different GABA transporters, providing initial insights into their potential therapeutic window and side-effect profile.

2.2. Oncology: Investigating Antiproliferative and Pro-apoptotic Effects

Numerous piperidine-containing compounds have demonstrated significant anticancer activity.[3] The cytotoxic potential of Ethyl 2-methylpiperidine-3-carboxylate derivatives should be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Seed various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Rationale: The MTT assay is a robust and high-throughput method for initial screening of the cytotoxic potential of a compound library. Active compounds can then be further investigated for their mechanism of action (e.g., apoptosis, cell cycle arrest).

2.3. Inflammation and Pain: Exploring Analgesic and Anti-inflammatory Properties

The piperidine scaffold is present in many analgesic and anti-inflammatory drugs.[7] The potential of the synthesized compounds in this area can be assessed using in vitro and in vivo models.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Pre-incubate the enzyme with the test compound for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition and calculate the selectivity index.

Rationale: This assay will identify compounds that can inhibit the key enzymes involved in the inflammatory cascade. Selective COX-2 inhibitors are desirable as they are associated with a better gastrointestinal safety profile.

G Start Ethyl 2-methylpiperidine-3-carboxylate HCl Synth Synthetic Chemistry Stereoselective Synthesis Derivative Library Start->Synth Screen Pharmacological Screening In Vitro Assays (e.g., GABA uptake, Cytotoxicity, COX inhibition) Synth->Screen Hit Hit Identification Potent & Selective Compounds Screen->Hit Lead Lead Optimization SAR Studies In Vivo Efficacy & Safety Hit->Lead

Caption: A proposed workflow for the investigation of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Conclusion and Future Directions

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride represents a promising, yet largely unexplored, chemical entity with the potential for development in various therapeutic areas. The structural features of this molecule, combined with the proven track record of the piperidine scaffold, provide a strong rationale for its investigation. This guide has outlined key research directions, from stereoselective synthesis and library development to pharmacological screening in neuroscience, oncology, and inflammation. The successful execution of these proposed studies will undoubtedly shed light on the therapeutic potential of this intriguing molecule and could lead to the discovery of novel drug candidates.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Strupp, A., et al. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. ChemistryOpen, 9(5), 569–580. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

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  • ResearchGate. (2021). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

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  • Google Patents. (2005).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

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An In-depth Technical Guide to Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis. We will delve into its chemical identity, synthesis, and potential applications, offering insights grounded in established chemical principles.

Chemical Identity and Nomenclature

Defining the precise chemical identity of a compound is paramount for scientific communication and reproducibility. This section outlines the IUPAC name, synonyms, and key identifiers for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

IUPAC Name

The formal IUPAC name for this compound is ethyl 2-methylpiperidine-3-carboxylate hydrochloride . This name is derived from the core piperidine ring system, with a methyl group at the 2-position and an ethyl carboxylate group at the 3-position. The "hydrochloride" suffix indicates the formation of a salt with hydrochloric acid.

Synonyms

In scientific literature and commercial listings, a compound may be referred to by several names. Likely synonyms for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride include:

  • Ethyl 2-methyl-3-piperidinecarboxylate hydrochloride

  • 2-Methylpiperidine-3-carboxylic acid ethyl ester hydrochloride

  • Ethyl 2-methylnipecotate hydrochloride

The term "nipecotic acid" refers to piperidine-3-carboxylic acid, making "ethyl nipecotate" a common synonym for ethyl piperidine-3-carboxylate[1]. The addition of the "2-methyl" prefix logically extends this nomenclature.

Chemical Identifiers

A summary of the key chemical identifiers for the free base, Ethyl 2-methylpiperidine-3-carboxylate, is provided in the table below. The CAS number for the hydrochloride salt is not consistently reported in public databases; therefore, the identifier for the parent compound is provided as a primary reference point.

IdentifierValueReference
CAS Number (Free Base) 90950-34-8[2]
Molecular Formula (Free Base) C₉H₁₇NO₂[2]
Molecular Weight (Free Base) 171.24 g/mol [2]
Molecular Formula (Hydrochloride) C₉H₁₈ClNO₂
Molecular Weight (Hydrochloride) 207.70 g/mol

Stereochemistry: A Critical Consideration

The structure of Ethyl 2-methylpiperidine-3-carboxylate contains two chiral centers, at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The relative stereochemistry of the methyl and carboxylate groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. For instance, the related compound Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate is highlighted for its utility in developing enantiomerically pure pharmaceuticals, which can enhance efficacy and safety profiles[3]. The synthesis of specific stereoisomers, such as (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is often a key objective in the development of active pharmaceutical ingredients[4].

Therefore, any synthesis or application of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride must carefully consider and control the stereochemistry to ensure the desired therapeutic effect.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is not widely published, a robust synthetic route can be devised based on established methodologies for related piperidine derivatives[4][5]. The following proposed synthesis explains the rationale behind the chosen steps.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Ethyl 2-methylnicotinate cluster_1 Reduction of the Pyridine Ring cluster_2 Salt Formation A 2-Methylnicotinic acid B Esterification A->B Ethanol, Acid Catalyst C Ethyl 2-methylnicotinate B->C D Ethyl 2-methylnicotinate E Catalytic Hydrogenation D->E H₂, PtO₂ or Rh/C F Ethyl 2-methylpiperidine-3-carboxylate (mixture of stereoisomers) E->F G Ethyl 2-methylpiperidine-3-carboxylate H Acidification G->H HCl in Ethanol I Ethyl 2-methylpiperidine-3-carboxylate hydrochloride H->I

Caption: Proposed synthetic workflow for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Detailed Experimental Protocol

Step 1: Esterification of 2-Methylnicotinic Acid

  • Reaction Setup: To a solution of 2-methylnicotinic acid in absolute ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride). The use of thionyl chloride in the esterification of similar compounds has been documented[4].

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-methylnicotinate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Catalytic Hydrogenation of Ethyl 2-methylnicotinate

  • Reaction Setup: Dissolve the ethyl 2-methylnicotinate in a suitable solvent, such as acetic acid or ethanol. Add a hydrogenation catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C).

  • Reaction Conditions: Place the reaction vessel in a hydrogenation apparatus and apply hydrogen gas at a suitable pressure. The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-methylpiperidine-3-carboxylate as a mixture of cis and trans isomers.

Causality: The platinum or rhodium catalyst provides a surface for the adsorption of both the pyridine ring and hydrogen gas, facilitating the reduction of the aromatic system to a saturated piperidine ring.

Step 3: Formation of the Hydrochloride Salt

  • Reaction Setup: Dissolve the crude Ethyl 2-methylpiperidine-3-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Reaction Conditions: While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise.

  • Work-up and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be performed for further purification[5].

Causality: The basic nitrogen atom of the piperidine ring is protonated by the hydrochloric acid, forming the more stable and often crystalline hydrochloride salt. This process is also a common method for purification.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectroscopy
  • Ethyl group: A triplet corresponding to the -CH₃ protons and a quartet for the -OCH₂- protons.

  • Piperidine ring protons: A series of complex multiplets in the upfield region. The chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.

  • Methyl group on the ring: A doublet coupled to the proton at the C2 position.

  • N-H proton: A broad singlet, which may be exchangeable with D₂O. In the hydrochloride salt, this proton will be present as -NH₂⁺.

Predicted ¹³C NMR Spectroscopy
  • Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.

  • Ethyl group carbons: Two signals corresponding to the -OCH₂- and -CH₃ carbons.

  • Piperidine ring carbons: Five distinct signals in the aliphatic region. The chemical shifts will vary depending on the stereoisomer.

  • Methyl group carbon: A signal in the upfield aliphatic region.

Predicted IR Spectroscopy
  • C=O stretch: A strong absorption band around 1730-1740 cm⁻¹ for the ester carbonyl group.

  • N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ for the free base. For the hydrochloride salt, the N-H stretches of the ammonium group will appear as a broad band in the 2400-3200 cm⁻¹ range.

  • C-H stretches: Absorption bands in the 2800-3000 cm⁻¹ region.

Applications and Future Directions

Esters of 2-methylpiperidine-3-carboxylic acid are valuable building blocks in medicinal chemistry and organic synthesis[3].

  • Pharmaceutical Intermediates: These compounds are key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Their chiral nature is crucial for developing stereochemically pure drugs[3]. They have been investigated for the synthesis of novel analgesics and anti-inflammatory agents[3].

  • Agrochemicals: The piperidine scaffold is present in numerous agrochemicals, and derivatives of this compound may find use in the development of new pesticides and herbicides[3].

  • Flavor and Fragrance: The unique structural features of these esters make them potential candidates for the creation of novel flavor and fragrance profiles[3].

  • Research in Organic Chemistry: As versatile building blocks, they facilitate the synthesis of more complex molecules, aiding in the advancement of synthetic methodologies[3].

The development of stereoselective syntheses for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride will be crucial for unlocking its full potential in drug discovery and development. Further research into its biological activities could reveal novel therapeutic applications.

References

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-methylpiperidine-3-carboxylate and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the specific substitution pattern of this molecule makes it a key building block for targeting a range of biological receptors. This application note provides a detailed, field-proven protocol for the synthesis of ethyl 2-methylpiperidine-3-carboxylate hydrochloride, commencing from the readily available starting material, ethyl 2-methyl-3-pyridinecarboxylate. The described methodology emphasizes safety, efficiency, and reproducibility, making it suitable for both academic research and process development environments.

The core of this synthesis lies in the catalytic hydrogenation of the pyridine ring of ethyl 2-methyl-3-pyridinecarboxylate. This transformation is a well-established method for the saturation of aromatic nitrogen-containing heterocycles.[1][2][3] The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity, minimizing side reactions and ensuring the integrity of the ester functional group. Following the reduction, the resulting piperidine is converted to its hydrochloride salt to improve its stability and handling properties. This protocol has been designed to be self-validating by providing clear checkpoints and characterization data to ensure the identity and purity of the final product.

Reaction Scheme

Caption: Overall synthetic route for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Materials and Methods

Reagents and Equipment
ReagentGradeSupplier
Ethyl 2-methyl-3-pyridinecarboxylate≥98%Commercial Source
Palladium on Carbon (10 wt. %)-Commercial Source
EthanolAnhydrousCommercial Source
Hydrochloric AcidConcentrated (37%)Commercial Source
Diethyl EtherAnhydrousCommercial Source
Sodium SulfateAnhydrousCommercial Source
Hydrogen GasHigh Purity-
High-Pressure Hydrogenation Apparatus (e.g., Parr Shaker)--
Standard Glassware--
Rotary Evaporator--
Magnetic Stirrer with Hotplate--
Filtration Apparatus--

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium on carbon is pyrophoric and should be handled with care, especially when dry and in the presence of flammable solvents. Hydrogen gas is highly flammable and should be handled with appropriate safety measures.

Experimental Protocol

Part 1: Catalytic Hydrogenation of Ethyl 2-methyl-3-pyridinecarboxylate

  • Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl 2-methyl-3-pyridinecarboxylate (10.0 g, 60.5 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the vessel. The use of an alcohol as a solvent is common in such hydrogenations as it readily dissolves the starting material and is relatively inert under the reaction conditions.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (1.0 g, 10 wt. % of the substrate) to the reaction mixture. The catalyst should be added under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots at regular intervals.

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. The filter cake should be washed with a small amount of ethanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely as it can become pyrophoric. It should be quenched with water before disposal.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-methylpiperidine-3-carboxylate as an oil.

Part 2: Formation of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride

  • Dissolution: Dissolve the crude ethyl 2-methylpiperidine-3-carboxylate oil in anhydrous diethyl ether (100 mL).

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling HCl gas through anhydrous diethyl ether or by careful addition of acetyl chloride to ethanol-free ether) dropwise until precipitation of a white solid is complete. Alternatively, a solution of concentrated hydrochloric acid in ethanol can be used. The pH of the solution should be acidic upon completion.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight to yield ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Workflow Diagram

Synthesis_Workflow cluster_hydrogenation Part 1: Catalytic Hydrogenation cluster_salt_formation Part 2: Hydrochloride Salt Formation A Charge Reactor with Starting Material and Solvent B Add Pd/C Catalyst under Inert Atmosphere A->B C Pressurize with H2 and Stir for 24h B->C D Depressurize and Filter to Remove Catalyst C->D E Concentrate Filtrate via Rotary Evaporation D->E F Dissolve Crude Product in Diethyl Ether E->F G Add HCl Solution to Precipitate the Salt F->G H Filter the Precipitated Solid G->H I Wash Solid with Cold Diethyl Ether H->I J Dry the Final Product under Vacuum I->J

Caption: Step-by-step workflow for the synthesis of the target compound.

Results and Discussion

The expected yield of ethyl 2-methylpiperidine-3-carboxylate hydrochloride is typically in the range of 80-90% based on the starting ethyl 2-methyl-3-pyridinecarboxylate. The final product should be a white to off-white crystalline solid.

Characterization:

  • Melting Point: The melting point of the hydrochloride salt should be determined and compared to literature values if available.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential to confirm the structure of the final product. The disappearance of the aromatic proton signals from the starting material and the appearance of aliphatic proton signals corresponding to the piperidine ring are key indicators of a successful reaction.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the free base form of the product.

The catalytic hydrogenation of pyridines is a powerful synthetic tool, but the choice of catalyst and conditions can influence the stereochemical outcome of the reaction, potentially leading to a mixture of cis and trans isomers with respect to the substituents on the piperidine ring. For many applications, this isomeric mixture may be suitable. However, if a specific stereoisomer is required, further purification by chromatography or crystallization, or the use of a stereoselective catalyst, may be necessary.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of ethyl 2-methylpiperidine-3-carboxylate hydrochloride. By following the detailed steps and safety precautions outlined, researchers can confidently prepare this valuable synthetic intermediate in high yield and purity. The provided workflow and scientific rationale behind the experimental choices offer a comprehensive guide for both novice and experienced chemists in the field of drug discovery and development.

References

  • Google Patents. (2018). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (2018). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and.... Retrieved from [Link]

  • Yu, R. P., et al. (2013). Catalytic Hydrogenation Activity and Electronic Structure Determination of bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Journal of the American Chemical Society, 135(35), 12980-12992. Retrieved from [Link]

  • Google Patents. (1985). US4481146A - Process for the preparation of an ethyl ester.
  • Quandt, G., Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Gorpinchenko, V. A., et al. (2009). Catalytic Hydrogenation of Methyl Esters of Some 1H-Pyrazoline-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 45, 1202-1206. Retrieved from [Link]

  • MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate. YouTube. Retrieved from [Link]

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  • Maycock, W. E. (1964). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. Retrieved from [Link]

  • Google Patents. (1967). US3303198A - Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.
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Application Notes and Protocols for the Characterization of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Characterization

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The piperidine ring is a common scaffold in many pharmaceuticals, and its derivatives have shown a wide range of biological activities.[1] As an important intermediate in the synthesis of more complex molecules, the precise structural elucidation and purity assessment of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]

These application notes provide a comprehensive guide to the analytical methodologies required for the thorough characterization of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. Each method is presented with the underlying scientific principles to empower the user to not only follow the protocol but also to understand and troubleshoot the analytical process.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[5] For Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the stereochemical relationship of the substituents on the piperidine ring.

Theoretical Basis for Spectral Interpretation

The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of each nucleus. In the protonated form (hydrochloride salt), the electron-withdrawing effect of the ammonium group will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to the free base. The relative stereochemistry of the methyl and ester groups (cis or trans) can be determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum, particularly the coupling between the protons at C2 and C3.[6]

Protocol for ¹H and ¹³C NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton, simplifying the spectrum.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: ~12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation Delay: 2 seconds

    • Spectral Width: ~200 ppm

Data Analysis and Expected Resonances:

The following table outlines the expected chemical shift regions for the key protons and carbons in Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (from 2D NMR)
Ethyl -CH₃~1.2-1.4 (triplet)~14Correlates with Ethyl -CH₂
Ethyl -CH₂~4.1-4.3 (quartet)~61Correlates with Ethyl -CH₃ and C=O
Piperidine -CH₃~1.1-1.3 (doublet)~15-20Correlates with C2-H
Piperidine Ring CH₂~1.5-2.2 (multiplets)~20-35Cross-peaks with adjacent ring protons
C3-H~2.5-2.8 (multiplet)~40-45Correlates with C2-H and adjacent CH₂
C2-H~3.0-3.3 (multiplet)~50-55Correlates with C3-H and -CH₃
Piperidine N-CH₂~2.8-3.5 (multiplets)~45-50Deshielded due to protonation
C=O-~170-175Correlates with Ethyl -CH₂ and C3-H

Note: The exact chemical shifts can vary depending on the solvent and the cis/trans isomeric ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Insert into Spectrometer c13_nmr ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc chem_shift Chemical Shifts hsqc->chem_shift coupling Coupling Constants chem_shift->coupling integration Integration coupling->integration structure Structure Confirmation integration->structure caption Workflow for NMR Analysis

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, HPLC is crucial for determining its purity and identifying any process-related impurities or degradation products.

Chromatographic Principles

A reversed-phase HPLC method is generally suitable for this polar, water-soluble compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form enhances its solubility in aqueous mobile phases. Due to the presence of two chiral centers (C2 and C3), four possible stereoisomers exist. A chiral HPLC method may be necessary to separate these enantiomers and diastereomers if stereoisomeric purity is a critical quality attribute.

Protocol for Reversed-Phase HPLC Analysis

Sample and Mobile Phase Preparation:

  • Standard Solution: Accurately prepare a stock solution of the reference standard of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the main standard solution.

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid is a good starting point. The acidic modifier ensures the analyte remains in its protonated form, leading to better peak shape.

Instrumentation and Parameters:

  • Instrument: HPLC system with a UV or Charged Aerosol Detector (CAD). A CAD is useful if the analyte has a poor UV chromophore.[7]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is 20:80 (v/v) Acetonitrile:Aqueous.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm (or CAD)

  • Injection Volume: 10 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Chiral HPLC Separation

If the separation of stereoisomers is required, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.[9]

Instrumentation and Parameters:

  • Instrument: HPLC with UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: 0.5-1.0 mL/min

  • Detector: UV at 220 nm

Molecular Weight Confirmation and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the target compound and to gain structural information through fragmentation analysis.

Ionization and Fragmentation Principles

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1] The mass of the free base can be determined from this ion. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion ([M+H]⁺) to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for piperidine derivatives include ring-opening and loss of substituents.

Protocol for LC-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Instrumentation and Parameters:

  • Instrument: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-350 °C

Data Analysis and Expected Ions:

  • Full Scan MS: Expect to observe the protonated molecular ion [M+H]⁺ corresponding to the free base of Ethyl 2-methylpiperidine-3-carboxylate (C₉H₁₇NO₂), which has a molecular weight of 171.24 g/mol . The expected m/z would be approximately 172.13.

  • MS/MS Fragmentation: Fragmentation of the m/z 172 ion would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da), and potentially ring fragmentation.[7]

MS_Analysis cluster_fragments Characteristic Fragment Ions Analyte Ethyl 2-methylpiperidine-3-carboxylate (Free Base, MW = 171.24) ESI Electrospray Ionization (ESI+) Analyte->ESI PrecursorIon [M+H]⁺ m/z ≈ 172.13 ESI->PrecursorIon CID Collision-Induced Dissociation (CID) PrecursorIon->CID Frag1 Loss of -OC₂H₅ (m/z ≈ 127) CID->Frag1 Pathway 1 Frag2 Loss of -COOC₂H₅ (m/z ≈ 99) CID->Frag2 Pathway 2 Frag3 Ring Fragmentation CID->Frag3 Pathway 3 caption MS Fragmentation Pathway

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principles of IR Spectroscopy

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of IR radiation at these frequencies is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹). The ester group will have a strong carbonyl (C=O) stretching absorption and C-O stretching absorptions. The secondary amine hydrochloride will show N-H stretching and bending vibrations.

Protocol for FT-IR Analysis

Sample Preparation:

  • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Parameters:

  • Instrument: FT-IR Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis and Expected Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Ammonium)Stretching2400-2800 (broad)
C-H (Aliphatic)Stretching2850-3000
C=O (Ester)Stretching1730-1750 (strong)
N-H (Ammonium)Bending~1500-1600
C-O (Ester)Stretching1000-1300 (strong)

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride requires an orthogonal approach, utilizing multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, HPLC assesses purity and isomeric composition, mass spectrometry confirms the molecular weight and aids in structural confirmation, and FT-IR identifies the key functional groups. Together, these methods provide a robust and reliable analytical package for ensuring the quality and integrity of this important pharmaceutical intermediate. The protocols outlined in these application notes serve as a validated starting point for researchers and quality control analysts in the pharmaceutical industry.

References

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Accessed January 25, 2026.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Accessed January 25, 2026.
  • ResearchGate. Tandem mass spectrometry fragmentation of ethyl Nmethyl.... Accessed January 25, 2026. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
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  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24.
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Application Notes and Protocols for the NMR Spectroscopic Analysis of Ethyl 2-Methylpiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for ethyl 2-methylpiperidine-3-carboxylate hydrochloride. This compound, a substituted piperidine derivative, is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceuticals. This document offers a foundational methodology for sample preparation, spectral acquisition, and detailed interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra. Particular emphasis is placed on the structural elucidation and the differentiation of potential cis and trans diastereomers, a critical aspect for understanding structure-activity relationships (SAR). The causality behind experimental choices is explained to provide researchers with a robust framework for their own analytical work.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties. Ethyl 2-methylpiperidine-3-carboxylate hydrochloride serves as a key building block in organic synthesis, and a thorough understanding of its structural features is paramount for its effective use. NMR spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution.

The presence of two stereocenters at the C2 and C3 positions of the piperidine ring gives rise to the possibility of cis and trans diastereomers. The relative stereochemistry of the methyl and ethyl carboxylate groups significantly influences the molecule's conformation and, consequently, its biological activity. Therefore, the ability to unequivocally assign the stereochemistry is a critical analytical challenge that can be addressed effectively using NMR spectroscopy, primarily through the analysis of proton-proton coupling constants (³JHH).

This application note will guide the user through the necessary steps to acquire and interpret high-quality NMR data for ethyl 2-methylpiperidine-3-carboxylate hydrochloride, enabling confident structural and stereochemical assignment.

PART 1: Experimental Protocols

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol is designed to ensure sample purity, homogeneity, and optimal concentration for NMR analysis.

Materials and Equipment
  • Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

  • High-precision analytical balance

  • Volumetric flask and pipettes

  • Vortex mixer

  • pH meter or pH paper (optional)

  • High-quality 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended for optimal resolution)

Protocol for NMR Sample Preparation

The hydrochloride salt of an amine requires careful consideration of the solvent to ensure complete dissolution and to obtain sharp NMR signals.

  • Solvent Selection: The choice of deuterated solvent is critical. D₂O is a common choice for hydrochloride salts due to its ability to dissolve ionic compounds. However, the exchange of the N-H and any other labile protons with deuterium will render them invisible in the ¹H NMR spectrum. CD₃OD is another good option that will also exchange labile protons. DMSO-d₆ is a versatile solvent that can dissolve many hydrochloride salts and will allow for the observation of the N-H proton signals. The selection should be based on the specific research question.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl 2-methylpiperidine-3-carboxylate hydrochloride for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Use a vortex mixer to ensure the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Caption: Numbering scheme for ethyl 2-methylpiperidine-3-carboxylate.

Predicted ¹H NMR Spectra

The proton NMR spectrum will be complex due to the overlapping signals of the methylene protons and the diastereotopic nature of some protons. The protonation of the nitrogen atom will cause a downfield shift of the adjacent protons (H2, H6).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

ProtonPredicted Chemical Shift (δ) - cis IsomerPredicted Chemical Shift (δ) - trans IsomerMultiplicityCoupling Constants (J, Hz)
H2~3.5~3.2m³J(H2,H3), ³J(H2,H7)
H3~3.0~2.8m³J(H3,H2), ³J(H3,H4ax), ³J(H3,H4eq)
H4ax, H4eq1.8 - 2.21.8 - 2.2m
H5ax, H5eq1.6 - 2.01.6 - 2.0m
H6ax, H6eq~3.4 (eq), ~3.0 (ax)~3.4 (eq), ~3.0 (ax)m
H7 (CH₃)~1.3~1.2d³J(H7,H2) ≈ 7
H9 (OCH₂)~4.2~4.2q³J(H9,H10) ≈ 7
H10 (CH₃)~1.25~1.25t³J(H10,H9) ≈ 7
NH₂⁺Solvent dependent (broad)Solvent dependent (broad)br s

Interpretation and Stereochemical Assignment:

The key to differentiating the cis and trans isomers lies in the coupling constant between H2 and H3 (³J₂‚₃).

  • cis-Isomer: In the more stable chair conformation, the methyl and ester groups will likely adopt equatorial positions. This would result in an axial-axial relationship between H2 and H3, leading to a large coupling constant (³J₂‚₃ ≈ 8-12 Hz) .

  • trans-Isomer: For the trans isomer, one substituent will be axial and the other equatorial. This leads to an axial-equatorial or equatorial-equatorial relationship between H2 and H3, resulting in a small coupling constant (³J₂‚₃ ≈ 2-5 Hz) . [1]

Predicted ¹³C NMR Spectra

The protonation of the nitrogen will cause a slight downfield shift of the α-carbons (C2, C6) and a slight upfield shift of the β-carbon (C3, C5).

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Chemical Shift (δ) - cis IsomerPredicted Chemical Shift (δ) - trans Isomer
C2~58~56
C3~45~48
C4~25~24
C5~22~23
C6~46~46
C7 (CH₃)~15~18
C8 (C=O)~172~174
C9 (OCH₂)~62~62
C10 (CH₃)~14~14

Interpretation: The chemical shifts of the ring carbons, particularly C2, C3, and the methyl carbon C7, are expected to differ between the two diastereomers due to different steric environments. The exact values can be confirmed by 2D NMR experiments.

2D NMR Spectroscopy

2D NMR experiments are invaluable for confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between:

    • H2 and H3

    • H2 and H7

    • H3 and the H4 protons

    • The H4 protons and the H5 protons

    • The H5 protons and the H6 protons

    • H9 and H10

Caption: Expected COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for unambiguous carbon assignments. For example, the proton at ~1.3 ppm (H7) will show a correlation to the carbon at ~15 ppm (C7).

Conclusion

This application note provides a comprehensive framework for the NMR analysis of ethyl 2-methylpiperidine-3-carboxylate hydrochloride. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined, researchers can confidently determine the structure and, critically, the stereochemistry of this important synthetic intermediate. The ability to distinguish between cis and trans diastereomers using ¹H NMR coupling constants is a powerful tool that will aid in the development of new chemical entities with well-defined three-dimensional structures.

References

  • Supporting Information for: Asymmetric synthesis of all twenty regio- and diastereoisomers of methyl-substituted pipecolinates. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and reproducible synthesis of your target compound.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

A. Dieckmann Condensation: Ring Formation

The initial and crucial step in one common pathway to Ethyl 2-methylpiperidine-3-carboxylate involves an intramolecular Dieckmann condensation to form the piperidine ring.

Question 1: My Dieckmann condensation is resulting in a very low yield of the cyclic β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in a Dieckmann condensation are a frequent issue and can often be attributed to several factors. The reaction is an equilibrium process, and pushing it towards the product side is key.[1][2]

  • Causality: The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][3] For the reaction to proceed efficiently, a strong base is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. The stability of the resulting enolate is crucial. If the product, the cyclic β-keto ester, has an enolizable proton, the reaction is generally driven to completion as the final deprotonation is thermodynamically favorable.[1]

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The base should be a non-nucleophilic, strong base. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like toluene or THF are common choices. Ensure the base is fresh and anhydrous. Moisture will quench the base and hinder the reaction.

    • Reaction Temperature: While the reaction is often run at elevated temperatures to increase the rate, excessively high temperatures can lead to side reactions and decomposition. An optimal temperature is typically between 80-110 °C.

    • Anhydrous Conditions: Meticulously dry all glassware and solvents. The presence of water will consume the base and can lead to hydrolysis of the ester starting material and product.

    • Purity of Starting Material: Ensure your starting diester is pure. Impurities can interfere with the reaction.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide or Sodium HydrideStrong, non-nucleophilic base to facilitate deprotonation.
Solvent Ethanol (for NaOEt), Toluene or THF (for NaH)Must be anhydrous.
Temperature 80-110 °CBalances reaction rate and prevention of side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.

Question 2: I am observing significant amounts of a side product that appears to be the result of an intermolecular Claisen condensation. How can I favor the intramolecular Dieckmann condensation?

Answer:

The competition between intramolecular (Dieckmann) and intermolecular (Claisen) condensation is governed by reaction concentration.

  • Causality: The Dieckmann condensation is favored at high dilution.[2] At high concentrations, the probability of two different molecules reacting (intermolecularly) increases. By significantly diluting the reaction mixture, you increase the likelihood of the two ends of the same molecule reacting with each other (intramolecularly).

  • Troubleshooting Protocol: High-Dilution Reaction Setup

    • Prepare a solution of your diester in the chosen anhydrous solvent (e.g., toluene).

    • In a separate flask, prepare a suspension of the base (e.g., NaH) in a large volume of the same anhydrous solvent.

    • Using a syringe pump, add the diester solution to the base suspension over a prolonged period (e.g., 4-8 hours) while maintaining the optimal reaction temperature. This ensures that the concentration of the diester in the reaction flask remains low at all times.

B. Reduction of the β-keto Ester and Imine Formation

Following the successful cyclization, the resulting β-keto ester is typically converted to the desired piperidine ring through a series of reduction and reductive amination steps.

Question 3: My reduction of the cyclic β-keto ester is not selective and I'm getting a mixture of alcohol and the desired ketone. How can I improve the selectivity?

Answer:

This is a common issue when attempting to selectively reduce the ester or ketone in the presence of the other. For the synthesis of Ethyl 2-methylpiperidine-3-carboxylate, the aim is often to first hydrolyze the ester and then perform a decarboxylation, followed by a reductive amination. However, if a direct reduction is attempted, careful choice of reducing agent is critical. A more robust method involves converting the enamine intermediate.

Question 4: The reductive amination step is giving me a poor yield of the final piperidine product. What are the key parameters to control?

Answer:

Reductive amination is a powerful tool for forming C-N bonds and is a cornerstone of many amine syntheses.[4][5][6] Success hinges on the careful balance of imine formation and reduction.

  • Causality: The reaction proceeds in two stages: the formation of an imine or enamine intermediate from a ketone/aldehyde and an amine, followed by the reduction of this intermediate to the final amine.[7] The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine as it is formed.

  • Troubleshooting Steps:

    • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate the dehydration step.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used because they are selective for the imine over the ketone.[7] Hydrogenation over a catalyst like Palladium on carbon (Pd/C) is also a viable option.

    • Amine Source: For the synthesis of a secondary amine like piperidine, a primary amine or ammonia source is required. In this case, the intramolecular nitrogen of a precursor molecule will act as the amine.

Reductive_Amination Ketone Cyclic Ketone Imine Imine Intermediate Ketone->Imine + Amine, -H2O Amine Amine Source (Internal) Product Piperidine Product Imine->Product + [H] (e.g., NaBH3CN)

Caption: Reductive Amination Workflow

C. Hydrochloride Salt Formation and Purification

The final step involves the formation of the hydrochloride salt, which aids in purification and improves the stability of the final product.

Question 5: I'm having trouble crystallizing the hydrochloride salt of my product. It keeps oiling out. What can I do?

Answer:

Oiling out during crystallization is a common problem, especially with amine salts. This usually indicates that the product is either impure or the solvent system is not optimal for crystallization.

  • Causality: The hydrochloride salt of a piperidine derivative is generally a crystalline solid with enhanced stability and solubility in polar solvents compared to the free base.[8] The formation of a stable crystal lattice is dependent on the purity of the compound and the choice of solvent.

  • Troubleshooting Protocol: Optimizing Crystallization

    • Purity Check: Before attempting salt formation, ensure the free base is as pure as possible. Use flash column chromatography if necessary.

    • Solvent System:

      • Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane.

      • Slowly add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. Using gaseous HCl bubbled through the solution is also an effective method.[9]

    • Inducing Crystallization:

      • If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface.

      • Add a small seed crystal of the product if available.

      • Cool the solution slowly. A gradual decrease in temperature often yields better crystals than rapid cooling.

      • Consider a solvent/anti-solvent system. For example, dissolve the oil in a small amount of a good solvent (like ethanol) and then slowly add a poor solvent (like hexane) until turbidity is observed. Then, allow it to stand.

    • Water Content: Ensure all solvents are rigorously dried. The presence of water can sometimes lead to the formation of hydrates which may have different crystallization properties.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride?

While the yield can vary significantly based on the specific route and optimization, a multi-step synthesis of this nature would generally be considered successful with an overall yield in the range of 30-50%. For instance, a related synthesis of ethyl 2-oxo-3-piperidinecarboxylate reported a two-step yield of 57.3%.[10]

Q2: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring most of these reactions. Use a suitable solvent system to achieve good separation between your starting material and product. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q3: What are the key safety precautions I should take during this synthesis?

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (glove box or under argon/nitrogen) and use a non-protic solvent.

  • Hydrogenation: If using catalytic hydrogenation, ensure the system is properly set up to handle hydrogen gas, which is highly flammable.

  • Hydrochloric Acid: Concentrated HCl and its solutions in organic solvents are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

III. Experimental Protocols

Protocol 1: Dieckmann Condensation

Dieckmann_Condensation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry Glassware and Solvents B Prepare NaH suspension in Toluene A->B C Slowly add diester solution to NaH B->C D Heat reaction mixture (80-110 °C) C->D E Monitor reaction by TLC D->E F Quench with acetic acid E->F G Aqueous wash F->G H Dry organic layer and concentrate G->H

Caption: Dieckmann Condensation Workflow

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil to a flask containing anhydrous toluene.

  • Reaction: Slowly add the starting diester (1.0 eq) dissolved in anhydrous toluene to the NaH suspension over 4-6 hours at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench with glacial acetic acid, followed by the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude β-keto ester by vacuum distillation or column chromatography.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base of Ethyl 2-methylpiperidine-3-carboxylate in anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution, or add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the hydrochloride salt.

IV. References

  • Asian Journal of Chemistry; Vol. 26, No. 3 (2014), 918-920. [Link]

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents.

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.

  • Dieckmann Condensation - Organic Chemistry Portal. [Link]

  • Practical preparation of ethyl 2-methylthiophene-3-carboxylate - PubMed. [Link]

  • Dieckmann condensation - YouTube. [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents.

  • 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester - Organic Syntheses Procedure. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6- thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation - arkat usa. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents.

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to -Lactam Annu - Semantic Scholar. [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

  • Synthesis and Crystal Structure of (2 S ,6 R ) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate - ResearchGate. [Link]

  • US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents.

  • ethyl (3S)-1-methylpiperidine-3-carboxylate(CAS# 1568154-06-2 ) - angenechemical.com. [Link]

  • Piperidines ESI-revised3 - The Royal Society of Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents.

  • Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office - Googleapis.com. [Link]

  • 22.4e Synthesis of Amines Reductive Amination - YouTube. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC - NIH. [Link]

  • (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents.

  • Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida Atlantic University. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PMC - NIH. [Link]

  • Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

Sources

Avoiding impurities in the synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during this synthesis. Our focus is on providing practical, in-depth solutions grounded in established scientific principles to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing explanations for their root causes and actionable protocols to mitigate them.

Issue 1: Incomplete Reaction or Low Yield During Catalytic Hydrogenation

Question: I am experiencing low conversion of the starting material, ethyl 2-methylnicotinate, during the catalytic hydrogenation step. What are the potential causes and how can I improve the yield of Ethyl 2-methylpiperidine-3-carboxylate?

Answer:

Low conversion in the catalytic hydrogenation of ethyl 2-methylnicotinate is a common issue that can often be traced back to catalyst activity, reaction conditions, or the presence of impurities in the starting materials.

Causality and Expert Insights:

The catalytic hydrogenation of a pyridine ring is a robust method for the synthesis of piperidines.[1][2] However, the aromaticity of the pyridine ring requires specific conditions to achieve full reduction. The nitrogen atom in the pyridine ring can coordinate with the metal catalyst, potentially leading to catalyst poisoning or deactivation.[3] The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that must be optimized.

Troubleshooting Protocol:

  • Catalyst Selection and Handling:

    • Recommended Catalysts: Platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C) are effective catalysts for pyridine hydrogenation.[3] PtO₂ is often preferred for its high activity under milder conditions.[4]

    • Catalyst Loading: A typical catalyst loading is 5-10 mol% relative to the substrate. Insufficient catalyst will lead to incomplete reaction.

    • Catalyst Quality: Ensure the catalyst is fresh and has been stored under an inert atmosphere. Aged or improperly stored catalysts can have significantly reduced activity.

    • Pre-activation: Some catalysts, like PtO₂, may require pre-hydrogenation in the reaction solvent to form the active catalytic species before the addition of the substrate.

  • Reaction Conditions Optimization:

    • Solvent: Acetic acid is a common and effective solvent for this reaction as it protonates the pyridine nitrogen, which can enhance the rate of hydrogenation.[4] Methanol or ethanol can also be used.

    • Hydrogen Pressure: A hydrogen pressure of 50-100 psi is typically sufficient. Higher pressures may be required for less active catalysts or more substituted pyridines.

    • Temperature: The reaction is typically run at room temperature to 50°C. Elevated temperatures can sometimes lead to side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Typical reaction times can range from 12 to 48 hours.

  • Starting Material Purity:

    • Impurities in the ethyl 2-methylnicotinate, such as sulfur-containing compounds, can poison the catalyst. Ensure the starting material is of high purity.

Experimental Protocol for Catalytic Hydrogenation:

ParameterRecommended Condition
Substrate Ethyl 2-methylnicotinate
Catalyst PtO₂ (5-10 mol%)
Solvent Glacial Acetic Acid
Hydrogen Pressure 50-100 psi
Temperature 25-50 °C
Reaction Time 24-48 hours (monitor by TLC/GC-MS)

Workflow for Optimizing Catalytic Hydrogenation:

Caption: Troubleshooting workflow for low hydrogenation yield.

Issue 2: Formation of Diastereomeric Impurities (cis/trans isomers)

Question: My final product contains a significant amount of the undesired diastereomer of Ethyl 2-methylpiperidine-3-carboxylate. How can I control the stereoselectivity of the reaction and purify the desired isomer?

Answer:

The formation of diastereomers (cis and trans isomers) is a common challenge in the synthesis of 2,3-disubstituted piperidines. The stereochemical outcome is highly dependent on the reaction conditions and the catalyst used.

Causality and Expert Insights:

The hydrogenation of the pyridine ring proceeds through a series of partially hydrogenated intermediates. The stereochemistry of the final product is determined by the direction of hydrogen addition to these intermediates. The cis isomer is often the kinetically favored product, while the trans isomer may be the thermodynamically more stable product. The choice of catalyst and solvent can influence the stereochemical outcome. For example, hydrogenation over PtO₂ in acetic acid often yields a mixture of cis and trans isomers, with the cis isomer sometimes being the major product.[4]

Controlling Stereoselectivity:

  • Catalyst Choice: Different catalysts can exhibit different stereoselectivities. It is often necessary to screen various catalysts (e.g., PtO₂, Rh/C, Ru/C) to find the optimal one for the desired diastereomer.

  • Solvent Effects: The solvent can influence the conformation of the substrate and intermediates on the catalyst surface, thereby affecting the stereochemical outcome.

  • Thermodynamic vs. Kinetic Control: Running the reaction under conditions that favor thermodynamic equilibrium (e.g., longer reaction times, higher temperatures, or in the presence of a base for epimerization) can potentially enrich the more stable diastereomer.

Purification of Diastereomers:

  • Fractional Crystallization: The hydrochloride salts of the cis and trans diastereomers may have different solubilities, allowing for separation by fractional crystallization.

  • Chromatography: Flash column chromatography on silica gel can be an effective method for separating the free base forms of the diastereomers.

Analytical Characterization of Diastereomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The coupling constants between the protons at C2 and C3 are typically different for the two diastereomers.

  • HPLC: Chiral HPLC or HPLC with a suitable column can be used to separate and quantify the diastereomeric ratio.

Mechanism of Diastereomer Formation:

Diastereomer_Formation Start Ethyl 2-methylnicotinate Intermediate Partially Hydrogenated Intermediate Start->Intermediate Catalytic Hydrogenation H2_add_1 H₂ Addition (Kinetic Control) Intermediate->H2_add_1 H2_add_2 H₂ Addition (Thermodynamic Control) Intermediate->H2_add_2 Cis cis-Isomer H2_add_1->Cis Trans trans-Isomer H2_add_2->Trans

Caption: Formation of cis and trans diastereomers.

Issue 3: Presence of N-Oxide Impurity

Question: I have detected an impurity with a mass corresponding to the N-oxide of my product. How is this formed and how can I prevent it?

Answer:

The formation of N-oxides is a potential side reaction when working with nitrogen-containing heterocycles, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods.

Causality and Expert Insights:

The lone pair of electrons on the nitrogen atom of the piperidine ring is susceptible to oxidation, leading to the formation of an N-oxide. This can occur if the starting pyridine material is first oxidized to the pyridine-N-oxide, which is then reduced to the piperidine.[5][6] Alternatively, the final piperidine product can be oxidized to the N-oxide during workup or storage if exposed to air and light, particularly in the presence of trace metal catalysts.

Prevention of N-Oxide Formation:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.

  • Proper Storage: Store the final product, especially the free base, under an inert atmosphere and protected from light. The hydrochloride salt is generally more stable to oxidation.[7][8]

  • Purification: If N-oxide is formed, it can often be removed by chromatography or by reduction back to the parent piperidine using a suitable reducing agent (e.g., PCl₃ or H₂/Pd-C).

Issue 4: Hydrolysis of the Ethyl Ester

Question: My final product shows the presence of the corresponding carboxylic acid, indicating hydrolysis of the ethyl ester. What reaction conditions are causing this and how can it be avoided?

Answer:

Ester hydrolysis is a common side reaction that can occur under either acidic or basic conditions, particularly in the presence of water.

Causality and Expert Insights:

The ethyl ester group in Ethyl 2-methylpiperidine-3-carboxylate is susceptible to hydrolysis. During the hydrogenation in acetic acid, the acidic conditions and the presence of any water can lead to partial hydrolysis. Similarly, during the workup, if the reaction mixture is treated with aqueous base to neutralize the acid and extract the free base, the basic conditions can also promote hydrolysis. The final hydrochloride salt formation is typically done in a non-aqueous solvent to prevent hydrolysis.

Minimizing Ester Hydrolysis:

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible, especially during the hydrogenation and the final salt formation steps.

  • Controlled Workup: When performing a basic workup, use a dilute base and minimize the contact time. Keep the temperature low during the extraction process.

  • Aqueous-Free Salt Formation: To form the hydrochloride salt, dissolve the purified free base in an anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent.

Hydrolysis Reaction:

Hydrolysis Ester Ethyl 2-methylpiperidine-3-carboxylate Acid 2-Methylpiperidine-3-carboxylic acid Ester->Acid H₃O⁺ or OH⁻ / H₂O

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

References

  • Piperidines ESI-revised3 - The Royal Society of Chemistry. Available at: [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. Available at: [Link]

  • Instability of the Hydrochloride Salts of Cathinone Derivatives in Air - PubMed. Available at: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PubMed Central. Available at: [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Available at: [Link]

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  • Pyridine - Wikipedia. Available at: [Link]

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Technical Support Center: Chiral Separation of Ethyl 2-methylpiperidine-3-carboxylate Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on delivering practical, field-proven insights to overcome the common challenges encountered during the separation of these critical chiral building blocks.

Introduction: The Challenge of Separating Piperidine Carboxylate Isomers

Ethyl 2-methylpiperidine-3-carboxylate possesses two chiral centers, leading to the existence of four stereoisomers (two pairs of enantiomers). The separation of these isomers is a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The presence of a basic piperidine ring and its formulation as a hydrochloride salt introduces specific challenges in chromatographic and crystallization-based separation methods. This guide will address these challenges head-on, providing you with the expertise to develop robust and efficient separation protocols.

Part 1: Chiral Chromatography (SFC & HPLC) - Troubleshooting and FAQs

Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), are powerful techniques for the analytical and preparative separation of enantiomers. However, success with basic compounds like Ethyl 2-methylpiperidine-3-carboxylate hydrochloride often requires careful method development and troubleshooting.

Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: Should I use SFC or HPLC for the chiral separation of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride?

A1: Both techniques are viable, and the choice often depends on available instrumentation and separation goals.

  • SFC is often favored for its speed, reduced solvent consumption, and compatibility with directly analyzing hydrochloride salts.[1][2] The use of carbon dioxide-based mobile phases with polar co-solvents like methanol can be highly effective for amine salts.[1][2]

  • HPLC , particularly in normal phase mode, is a well-established and versatile technique with a wide variety of available chiral stationary phases (CSPs). It may require conversion of the hydrochloride salt to the free base for optimal performance, especially in traditional normal phase systems, although mobile phase additives can mitigate this.

Q2: What type of chiral stationary phase (CSP) is a good starting point?

A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and a recommended starting point for screening.[3] Specifically, an immobilized amylose-based stationary phase has shown success in separating the closely related compound, ethyl nipecotate. Pirkle-type phases can also be effective but often perform best with normal phase solvents.[4]

Q3: How does the hydrochloride salt form of my compound affect the separation?

A3: The hydrochloride salt form can lead to poor peak shape (tailing) and low retention in traditional normal phase HPLC due to strong interactions with the silica surface of the CSP and insolubility in non-polar solvents.[2] In SFC, hydrochloride salts are often more soluble in the typical CO2/methanol mobile phases, allowing for direct analysis without derivatization.[1][2] For HPLC, it may be necessary to either convert the sample to the free base or use mobile phase additives to improve chromatography.

Q4: What mobile phase additives are recommended for improving the peak shape of a basic compound like this?

A4: For basic analytes, small amounts of a basic additive in the mobile phase can significantly improve peak shape by competing for active sites on the stationary phase.

  • In HPLC (Normal Phase) , diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.2% (v/v) are commonly used.[5]

  • In SFC , while sometimes not necessary for hydrochloride salts, basic additives like diethylamine or isopropylamine can still enhance separation performance.[6] Alternatively, acidic additives like ethanesulfonic acid have been shown to improve separations of basic compounds in SFC, potentially through the formation of an intact salt pair that is then separated.[7]

Troubleshooting Guide: Chiral Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Incorrect CSP: The chosen chiral stationary phase may not provide enantioselectivity for your compound. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for chiral recognition.1. Screen different CSPs: Test a range of polysaccharide-based (amylose and cellulose derivatives) and Pirkle-type columns. 2. Vary the mobile phase: In normal phase HPLC, alter the ratio of hexane/ethanol. In SFC, adjust the percentage of the alcohol co-solvent (e.g., methanol, ethanol).
Peak Tailing 1. Secondary Interactions: The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica support of the CSP.[8] 2. Hydrochloride Salt Form: The salt form can exacerbate these interactions. 3. Column Overload: Injecting too much sample can lead to peak distortion.1. Add a basic modifier: Incorporate 0.1-0.2% diethylamine or triethylamine into your mobile phase to mask the silanol groups.[5] 2. Sample Preparation: Consider a liquid-liquid extraction to convert the hydrochloride salt to the free base before injection (for HPLC). 3. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume.
Broad Peaks 1. Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent. 2. Injection Solvent Incompatibility: Injecting in a solvent much stronger than the mobile phase can cause peak broadening. 3. Column Degradation: A void may have formed at the column inlet.[9]1. Use mobile phase as sample solvent: Whenever possible, dissolve your sample in the initial mobile phase. 2. Check column health: If all peaks are broad, try reversing and flushing the column (if permissible by the manufacturer) or replace the column.[9]
Irreproducible Retention Times 1. Mobile Phase Instability: Inconsistent mobile phase composition due to poor mixing or evaporation of volatile components. 2. Temperature Fluctuations: Changes in column temperature can affect retention. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.1. Prepare fresh mobile phase daily: Ensure thorough mixing. 2. Use a column oven: Maintain a constant and controlled temperature. 3. Equilibrate thoroughly: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

Part 2: Diastereomeric Salt Crystallization - Troubleshooting and FAQs

Diastereomeric salt crystallization is a classical and highly effective method for the large-scale resolution of racemates. This technique involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.

Frequently Asked questions (FAQs): Diastereomeric Salt Crystallization

Q1: What is a suitable chiral resolving agent for Ethyl 2-methylpiperidine-3-carboxylate?

A1: For a basic compound like this, a chiral acid is the appropriate choice.[10] Based on literature for the closely related ethyl nipecotate, derivatives of tartaric acid are excellent candidates. Specifically, di-benzoyl-L-tartaric acid and di-benzoyl-D-tartaric acid are highly recommended.[11] (S)-mandelic acid and (R)-mandelic acid are also potential options.[11]

Q2: How do I choose the right solvent for the crystallization?

A2: The solvent system is critical as it determines the solubility difference between the two diastereomeric salts. A good solvent system will dissolve both diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling. Screening various solvents is essential. Good starting points include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Esters (e.g., ethyl acetate, isopropyl acetate)[11]

  • Ketones (e.g., acetone)

  • Acetonitrile

  • Mixtures of the above, potentially with water.[10][11]

Q3: My crystallization is not selective, and I'm getting a mixture of diastereomers precipitating. What can I do?

A3: This is a common issue and can be addressed by carefully optimizing the crystallization conditions:

  • Cooling Rate: A slower cooling rate allows for more selective crystallization of the less soluble diastereomer. Crash cooling often leads to co-precipitation.

  • Solvent Composition: Fine-tune the solvent mixture. Adding a small amount of an "anti-solvent" (a solvent in which the salts are less soluble) can sometimes improve selectivity, but care must be taken not to precipitate both diastereomers.

  • Stoichiometry: The molar ratio of the chiral acid to the racemic base can be adjusted. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crop of crystals.

Q4: How do I recover the free base of the desired enantiomer from the diastereomeric salt?

A4: After isolating the desired diastereomeric salt by filtration, you need to "break" the salt to liberate the free amine. This is typically done by:

  • Dissolving the salt in water.

  • Adding a base (e.g., sodium hydroxide, sodium carbonate) to deprotonate the piperidine nitrogen.

  • Extracting the liberated free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying the organic layer and evaporating the solvent.

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystallization Occurs 1. Salts are too soluble: The chosen solvent is too good at dissolving the diastereomeric salts. 2. Supersaturation not achieved: The solution is not concentrated enough.1. Change the solvent: Screen for solvents in which the salts have lower solubility. 2. Concentrate the solution: Carefully evaporate some of the solvent. 3. Add an anti-solvent: Slowly add a solvent in which the salts are poorly soluble to induce precipitation. 4. Seed the solution: Add a few crystals of the desired diastereomeric salt (if available) to initiate crystallization.
Oily Precipitate Forms 1. Melting point of the salt is below the crystallization temperature. 2. High concentration of impurities. 1. Lower the temperature: Conduct the crystallization at a lower temperature. 2. Use a more dilute solution. 3. Purify the starting racemic material: Ensure the starting material is of high purity.
Low Yield of Isolated Salt 1. The desired diastereomeric salt is too soluble in the mother liquor. 2. Insufficient crystallization time. 1. Optimize the solvent system for lower solubility. 2. Lower the final crystallization temperature. 3. Increase the crystallization time. 4. Consider recycling the mother liquor: The mother liquor is enriched in the other enantiomer. It can be processed to recover the starting material for racemization and reuse.[11]
Poor Diastereomeric Excess (d.e.) 1. Co-precipitation of both diastereomers. 2. Insufficient difference in solubility. 1. Slow down the cooling rate. 2. Screen for a different resolving agent or solvent system. 3. Perform a re-crystallization: Dissolve the isolated salt in fresh hot solvent and re-crystallize to improve purity. Multiple crystallizations may be necessary.[12]

Part 3: Experimental Protocols and Workflows

Protocol 1: Chiral HPLC Method Development for Ethyl 2-methylpiperidine-3-carboxylate

This protocol provides a starting point for developing a chiral HPLC method, based on successful separations of similar compounds.

1. Sample Preparation:

  • If starting with the hydrochloride salt, prepare two sample versions for screening:
  • Direct Dissolution: Dissolve a small amount of the hydrochloride salt in the mobile phase.
  • Free Base Conversion: Dissolve the salt in water, add a base like 1M NaOH until the pH is >10. Extract with a suitable organic solvent (e.g., methyl tert-butyl ether). Dry the organic layer over sodium sulfate, filter, and evaporate the solvent. Dissolve the resulting free base oil in the mobile phase.

2. Initial Screening Conditions:

  • CSP: Immobilized Amylose-based column (e.g., Chiralpak® IA or similar).
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm.

3. Optimization:

  • If no separation is observed, screen other CSPs (e.g., cellulose-based).
  • If partial separation is observed, optimize the mobile phase:
  • Vary the percentage of ethanol (e.g., from 10% to 30%).
  • Try a different alcohol co-solvent (e.g., isopropanol).
  • Adjust the concentration of diethylamine (e.g., 0.05% to 0.2%).
  • Optimize the temperature (e.g., from 15 °C to 40 °C) to investigate the thermodynamic effects on the separation.
Protocol 2: Diastereomeric Salt Crystallization

This protocol is a general guideline for resolving Ethyl 2-methylpiperidine-3-carboxylate using a chiral acid.

1. Reagents and Solvents:

  • Racemic Ethyl 2-methylpiperidine-3-carboxylate (free base).
  • Chiral resolving agent (e.g., Di-benzoyl-L-tartaric acid).
  • Screening solvents (e.g., Ethyl acetate, Ethanol, Acetone).

2. Procedure:

  • Dissolve 1.0 equivalent of the racemic free base in a minimal amount of a chosen solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 50-60 °C).[11]
  • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same solvent, also at an elevated temperature.
  • Slowly add the resolving agent solution to the free base solution with stirring.
  • Allow the mixture to cool slowly to room temperature. If no crystals form, cool further in an ice bath or refrigerator.
  • Collect any precipitate by vacuum filtration and wash with a small amount of cold solvent.
  • Dry the crystals and analyze the diastereomeric purity by NMR or by liberating the free base and analyzing by the developed chiral HPLC/SFC method.
  • If purity is low, perform a recrystallization from the same or a different solvent system.
Workflow Diagrams

Chiral_Chromatography_Workflow start Racemic Analyte (HCl Salt) prep Sample Preparation start->prep sfc Direct Injection (SFC) prep->sfc SFC Path hplc_freebase Convert to Free Base (HPLC) prep->hplc_freebase HPLC Path screening Screen CSPs & Mobile Phases sfc->screening hplc_freebase->screening no_sep No Separation screening->no_sep Result partial_sep Partial Separation screening->partial_sep Result good_sep Good Separation screening->good_sep Result no_sep->screening Re-screen with different conditions optimize Optimize Mobile Phase & Temperature partial_sep->optimize final_method Final Validated Method good_sep->final_method optimize->good_sep

Crystallization_Troubleshooting start Initial Crystallization Attempt result Analyze Precipitate (Yield & d.e.) start->result no_xtal No Crystals Form result->no_xtal Outcome low_de Low Diastereomeric Excess result->low_de Outcome low_yield Low Yield result->low_yield Outcome success High Yield & d.e. result->success Outcome action1 Change Solvent Concentrate Solution Add Anti-Solvent no_xtal->action1 action2 Recrystallize Slow Cooling Rate Screen New Reagent/Solvent low_de->action2 action3 Lower Final Temperature Optimize Solvent Recycle Mother Liquor low_yield->action3 action1->start action2->start action3->start

References

  • Geiser, F., & Shah, R. (2004). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Chirality, 16(4), 263-6. [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Reddy, K. S., et al. (2015). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of the Chinese Chemical Society, 62(10), 875-881. [Link]

  • Devine, P. N., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]

  • Zheng, X., Day, C., & Gollamudi, R. (1995). Resolution of ethyl nipecotate. Chirality, 7(2), 90-93. (Referenced in US20040039206A1)
  • Stringham, R. W. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1070(1-2), 163-70. [Link]

  • A.M. T. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Liu, Y., & Wainer, I. W. (1995). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 694(1), 131-137. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Blackwell, J. A., & Stringham, R. W. (2002). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 960(1-2), 113-21. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently serving as a key intermediate in the synthesis of various pharmacologically active compounds. The stereochemistry of the substituents on the piperidine ring is often crucial for biological activity, making the choice of synthetic route a critical decision in the drug discovery process. This guide provides a comparative analysis of two distinct synthetic pathways to Ethyl 2-methylpiperidine-3-carboxylate hydrochloride: Route A: Catalytic Hydrogenation of Ethyl 2-methylnicotinate and Route B: Intramolecular Reductive Amination of a Linear Amino Keto-Ester . This analysis will delve into the experimental methodologies, mechanistic underpinnings, and practical considerations of each route to assist researchers in selecting the most appropriate method for their specific needs.

Route A: Catalytic Hydrogenation of Ethyl 2-methylnicotinate

This classical approach relies on the reduction of the aromatic pyridine ring of a commercially available precursor, ethyl 2-methylnicotinate. The hydrogenation of pyridine derivatives is a well-established and robust transformation, often providing high yields of the corresponding piperidines.

Scientific Rationale and Mechanistic Insight

The catalytic hydrogenation of a pyridine ring involves the addition of hydrogen atoms across the double bonds of the aromatic system in the presence of a metal catalyst.[1] The reaction typically proceeds via a series of steps on the catalyst surface, where both hydrogen and the substrate are adsorbed. The catalyst, most commonly palladium on carbon (Pd/C), facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the pyridine ring, leading to its saturation. The reaction is typically carried out under a pressurized atmosphere of hydrogen to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate. The choice of an acidic solvent like ethanol containing hydrochloric acid can be advantageous as it protonates the pyridine nitrogen, which can enhance its reactivity towards hydrogenation and directly affords the desired hydrochloride salt of the product.

Experimental Protocol: Route A

Step 1: Catalytic Hydrogenation of Ethyl 2-methylnicotinate

  • To a high-pressure hydrogenation vessel, add ethyl 2-methylnicotinate (1 equivalent).

  • Add ethanol as the solvent, followed by a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Add a solution of hydrochloric acid in ethanol (1.1 equivalents) to the mixture.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Route A: Catalytic Hydrogenation start Ethyl 2-methylnicotinate reagents H₂, 10% Pd/C Ethanol, HCl start->reagents product Ethyl 2-methylpiperidine-3-carboxylate HCl reagents->product Hydrogenation

Caption: Workflow for Route A.

Route B: Intramolecular Reductive Amination

This route constructs the piperidine ring from a linear precursor through an intramolecular reductive amination reaction. This strategy offers the potential for greater control over stereochemistry by introducing chiral centers in the acyclic precursor.

Scientific Rationale and Mechanistic Insight

Intramolecular reductive amination is a powerful cyclization strategy that involves the formation of a cyclic imine or enamine intermediate from a molecule containing both an amine and a carbonyl group, followed by its in-situ reduction to the corresponding cyclic amine.[2][3] In this proposed synthesis, a linear amino keto-ester, ethyl 5-amino-4-oxohexanoate, serves as the key precursor. Under mildly acidic conditions, the primary amine attacks the ketone carbonyl to form a cyclic iminium ion intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which is selective for the reduction of iminium ions in the presence of ketones, then reduces the C=N double bond to furnish the piperidine ring. The stereochemical outcome of the cyclization can be influenced by the existing stereocenters in the precursor and the reaction conditions.

The synthesis of the precursor, ethyl 5-amino-4-oxohexanoate, can be envisioned through a multi-step sequence starting from readily available materials. For instance, the enolate of ethyl acetoacetate can be alkylated with an N-protected 2-halopropane derivative. Subsequent deprotection of the nitrogen and hydrolysis/decarboxylation of the acetoacetate moiety would yield the desired amino keto-ester.

Experimental Protocol: Route B

Step 1: Synthesis of the Precursor (Illustrative Example)

  • Alkylation: React the sodium enolate of ethyl acetoacetate with an N-protected (e.g., with a Boc group) 1-amino-2-bromopropane.

  • Hydrolysis and Decarboxylation: Subject the alkylated product to acidic or basic hydrolysis to remove the acetyl group and generate the corresponding β-keto acid, which readily decarboxylates upon heating to yield N-Boc-protected ethyl 5-amino-4-oxohexanoate.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the amine precursor, ethyl 5-amino-4-oxohexanoate, as its salt.

Step 2: Intramolecular Reductive Amination

  • Dissolve the precursor, ethyl 5-amino-4-oxohexanoate salt, in a suitable solvent such as methanol or acetonitrile.

  • Adjust the pH of the solution to be mildly acidic (pH 4-6) using a buffer or a weak acid like acetic acid.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture until the precursor is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the careful addition of an aqueous acid solution (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or by conversion to the hydrochloride salt and subsequent recrystallization to yield Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Route B: Intramolecular Reductive Amination precursor Ethyl 5-amino-4-oxohexanoate cyclization Cyclization (Iminium ion formation) precursor->cyclization reduction Reduction (e.g., NaBH₃CN) cyclization->reduction product Ethyl 2-methylpiperidine-3-carboxylate reduction->product hcl_salt Ethyl 2-methylpiperidine-3-carboxylate HCl product->hcl_salt HCl workup

Caption: Workflow for Route B.

Comparative Analysis

ParameterRoute A: Catalytic HydrogenationRoute B: Intramolecular Reductive Amination
Starting Material Ethyl 2-methylnicotinate (commercially available)Requires multi-step synthesis of a linear precursor
Number of Steps 1-2 steps (hydrogenation, salt formation)Multiple steps (precursor synthesis + cyclization)
Overall Yield Generally high (can be >80%)Variable, depends on the efficiency of precursor synthesis
Scalability Readily scalable, common industrial processCan be challenging to scale up due to multiple steps
Stereocontrol Produces a mixture of cis and trans diastereomersPotential for good diastereoselectivity from a chiral precursor
Reagents & Conditions High pressure H₂, Pd/C catalyst, elevated temperatureMilder conditions, uses borohydride reagents
Safety Considerations Handling of flammable H₂ gas under pressure, pyrophoric catalystUse of toxic cyanoborohydride reagents
Purification Recrystallization of the hydrochloride saltMay require chromatographic purification

Senior Application Scientist's Recommendation

The choice between Route A and Route B is highly dependent on the specific objectives of the research or development program.

Route A (Catalytic Hydrogenation) is the more straightforward, robust, and economically viable option for the large-scale production of a diastereomeric mixture of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. Its reliance on a commercially available starting material and a well-established, high-yielding reaction makes it the preferred method when stereochemical purity is not the primary concern or when the desired diastereomer can be readily separated from the mixture.

Route B (Intramolecular Reductive Amination) , while more synthetically demanding due to the need for a multi-step precursor synthesis, offers a significant advantage in its potential for stereocontrol. For drug discovery programs where specific stereoisomers are required to elicit the desired biological activity and minimize off-target effects, the investment in developing a stereoselective synthesis of the linear precursor for this route can be highly valuable. This route is therefore recommended for medicinal chemistry applications where the synthesis of enantiomerically pure or diastereomerically enriched target molecules is paramount.

References

  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society (Resumed), 399.
  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Organic Letters, 6(20), 3525–3528.
  • Maegawa, T., Akashi, A., & Sajiki, H. (2006). A Mild and Complete Hydrogenation of Aromatic Rings Catalyzed by Heterogeneous 10% Rh/C. Synlett, 2006(09), 1440–1442.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and General Procedure for the Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264–5265.
  • Prill, E. A., & McElvain, S. M. (1933). ETHYL 1-METHYL-4-PIPERIDONE-3-CARBOXYLATE AND ITS HYDROLYSIS. Journal of the American Chemical Society, 55(3), 1233–1237.
  • Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society (Resumed), 399.
  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved January 26, 2026, from [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, June 12). Hydrogenation of Ethyl Cinnamate. Retrieved January 26, 2026, from [Link]

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  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to In Vitro Profiling of Novel Compounds Derived from Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Ethyl 2-methylpiperidine-3-carboxylate hydrochloride represents a versatile starting material for the synthesis of a diverse library of novel compounds with potential therapeutic applications. This guide provides an in-depth technical comparison of key in vitro assays essential for characterizing the biological activity of derivatives synthesized from this parent compound. We will explore assays for acetylcholinesterase inhibition, cytotoxicity, and GABA receptor modulation, providing the scientific rationale behind assay selection and detailed, field-proven protocols.

The Rationale for Derivative Synthesis and Targeted Screening

The ethyl 2-methylpiperidine-3-carboxylate scaffold offers several points for chemical modification, primarily at the piperidine nitrogen and the ester functional group. These modifications can significantly influence the compound's pharmacological properties. For the purpose of this guide, we will consider three hypothetical derivatives to illustrate a targeted screening approach:

  • Derivative A (N-benzyl substituted): Introduction of a benzyl group on the piperidine nitrogen. This modification is common in the design of acetylcholinesterase (AChE) inhibitors, where the benzyl group can interact with the peripheral anionic site of the enzyme.[3][4]

  • Derivative B (N-piperazino-vindoline conjugate): Conjugation to a vindoline-piperazine moiety. Vindoline and its derivatives have established anticancer properties, and linking them to a piperidine scaffold could yield novel cytotoxic agents.[5][6]

  • Derivative C (Amide analogue): Conversion of the ethyl ester to an N-substituted amide. This modification can alter the hydrogen bonding potential and overall polarity, potentially leading to interactions with targets such as the GABA-A receptor.[7]

The following sections will detail the in vitro assays used to evaluate and compare the biological activities of these hypothetical derivatives.

Section 1: Acetylcholinesterase Inhibition Assay for Neurodegenerative Disease Candidates

Scientific Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[8][9] The Ellman's assay is a robust and widely used colorimetric method for screening AChE inhibitors.[10][11] It relies on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[10]

Comparative Data for AChE Inhibition:
CompoundTargetAssay PrincipleKey ParameterHypothetical Result
Derivative A AcetylcholinesteraseColorimetric (Ellman's)IC50 (µM)5.2
Donepezil (Control) AcetylcholinesteraseColorimetric (Ellman's)IC50 (µM)0.04
Derivative B Not Applicable--> 100
Derivative C Not Applicable--> 100
Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine iodide (ATCI) - Test compounds and control plate Pipette into 96-well plate: - Buffer - AChE - DTNB - Test compound/control reagents->plate Dispense pre_incubation Pre-incubate at 37°C plate->pre_incubation Transfer initiation Initiate reaction with ATCI pre_incubation->initiation Add substrate incubation Incubate at 37°C initiation->incubation Incubate readout Measure absorbance at 412 nm (kinetic or endpoint) incubation->readout Read plate analysis Calculate % inhibition and IC50 readout->analysis Process data

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve acetylthiocholine iodide (ATCI) in deionized water to a final concentration of 75 mM.

    • Prepare a stock solution of human recombinant AChE in phosphate buffer.

    • Prepare serial dilutions of the test compounds (e.g., Derivative A) and a positive control (e.g., Donepezil) in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound or control solution.

    • Add 125 µL of the DTNB solution to each well.

    • Add 50 µL of the phosphate buffer.

    • Add 25 µL of the AChE enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Section 2: Cytotoxicity Screening for Anticancer Drug Discovery

Scientific Rationale: Identifying compounds that are toxic to cancer cells is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[12]

Comparative Data for Cytotoxicity:
CompoundCell LineAssay PrincipleKey ParameterHypothetical Result
Derivative B MCF-7 (Breast Cancer)Colorimetric (MTT)IC50 (µM)8.7
Doxorubicin (Control) MCF-7 (Breast Cancer)Colorimetric (MTT)IC50 (µM)0.5
Derivative A MCF-7 (Breast Cancer)Colorimetric (MTT)IC50 (µM)> 50
Derivative C MCF-7 (Breast Cancer)Colorimetric (MTT)IC50 (µM)> 50
Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed cancer cells in 96-well plate incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion add_compound Add test compounds and controls incubate_adhesion->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilization Incubate to dissolve formazan add_solubilizer->incubate_solubilization read_absorbance Measure absorbance at 570 nm incubate_solubilization->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., Derivative B) and a positive control (e.g., Doxorubicin).

    • Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compounds.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay and Readout:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the media containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Section 3: GABA-A Receptor Binding Assay for Neuromodulatory Compounds

Scientific Rationale: The gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs used to treat anxiety, epilepsy, and sleep disorders.[14] Radioligand binding assays are a powerful tool to identify and characterize compounds that bind to the GABA-A receptor.[15] This assay measures the displacement of a radiolabeled ligand (e.g., [3H]muscimol) from the receptor by the test compound.[16]

Comparative Data for GABA-A Receptor Binding:
CompoundReceptorAssay PrincipleKey ParameterHypothetical Result
Derivative C GABA-ARadioligand BindingKi (µM)12.5
GABA (Control) GABA-ARadioligand BindingKi (µM)0.8
Derivative A GABA-ARadioligand BindingKi (µM)> 100
Derivative B GABA-ARadioligand BindingKi (µM)> 100
Experimental Workflow: GABA-A Receptor Binding Assay

GABAA_Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation_detection Separation & Detection cluster_analysis Data Analysis membrane_prep Prepare brain membrane homogenate incubation Incubate membrane prep, [3H]muscimol, and test compound membrane_prep->incubation reagents_prep Prepare reagents: - [3H]muscimol - Test compounds and controls reagents_prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity by liquid scintillation counting washing->scintillation analysis Calculate % displacement and Ki scintillation->analysis

Caption: Workflow for the GABA-A receptor radioligand binding assay.

Detailed Protocol: GABA-A Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction.[16]

    • Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.[16]

  • Binding Assay:

    • In test tubes, combine the membrane preparation, a fixed concentration of the radioligand [3H]muscimol (e.g., 5 nM), and varying concentrations of the test compound (e.g., Derivative C) or a known ligand (e.g., GABA) for determining the inhibition constant (Ki).[16]

    • For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 mM GABA) is used.[16]

    • Incubate the mixture at 4°C for 45 minutes.[16]

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17]

    • Wash the filters multiple times with ice-cold binding buffer to reduce non-specific binding.[17]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of displacement of the radioligand by the test compound.

    • Calculate the IC50 value from the competition curve and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This guide provides a framework for the systematic in vitro evaluation of novel compounds derived from Ethyl 2-methylpiperidine-3-carboxylate hydrochloride. By employing a targeted screening approach with robust and well-validated assays such as the Ellman's assay for AChE inhibition, the MTT assay for cytotoxicity, and radioligand binding assays for receptor interactions, researchers can efficiently characterize the pharmacological profile of their synthesized derivatives. The detailed protocols and comparative data structures presented herein offer a practical roadmap for advancing promising compounds through the early stages of the drug discovery pipeline. The key to success lies in the careful selection of assays based on the rational design of the derivatives and the meticulous execution of the experimental procedures.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quality control of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, a key pharmaceutical intermediate. We will delve into the causality behind experimental choices and present a framework for robust cross-validation, ensuring data is reliable, reproducible, and fit for purpose.

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a chiral molecule, and its stereoisomeric purity is critical for its function in pharmaceutical synthesis. Therefore, the analytical methods employed must be capable of not only determining the chemical purity but also the enantiomeric excess.

The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) or intermediate from the laboratory to production is paved with a multitude of analytical tests. Cross-validation of these analytical methods is not merely a regulatory checkbox; it is a scientific necessity to ensure consistency and reliability of data across different analytical platforms, laboratories, or even different analysts. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which inherently supports the principles of cross-validation.[1][2][3]

This guide will compare and contrast four key analytical techniques for the comprehensive analysis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): For purity, impurity profiling, and chiral separations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a complementary technique for volatile impurities and structural elucidation.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For the precise determination of purity against a certified reference standard.

  • Potentiometric Titration: For the accurate assay of the hydrochloride salt content.

The following diagram illustrates the logical workflow for the cross-validation of these analytical techniques.

Caption: A logical workflow for the cross-validation of analytical methods for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Chiral Analysis

HPLC is an indispensable tool in pharmaceutical analysis due to its versatility, sensitivity, and resolving power. For Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, two distinct HPLC methods are crucial: a reversed-phase method for purity and impurity profiling and a chiral method for determining enantiomeric excess.

a) Reversed-Phase HPLC for Purity and Impurity Profiling

Scientific Rationale: A reversed-phase HPLC method with UV detection is the standard approach for assessing the purity of small organic molecules. The non-polar stationary phase (e.g., C18) separates the analyte from its impurities based on their hydrophobicity. Since the target compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) is typically employed. For compounds without a UV chromophore, a Charged Aerosol Detector (CAD) can be a powerful alternative.[4]

Experimental Protocol (Illustrative):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride in a 50:50 mixture of water and acetonitrile.

b) Chiral HPLC for Enantiomeric Purity

Scientific Rationale: As a chiral compound, ensuring the enantiomeric purity of Ethyl 2-methylpiperidine-3-carboxylate is paramount. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving enantiomers of piperidine derivatives.[5][6][7][8] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol, is critical for achieving separation.

Experimental Protocol (Illustrative):

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

Scientific Rationale: GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly well-suited for the analysis of volatile and semi-volatile impurities that may not be readily detected by HPLC. For piperidine-based compounds, GC-MS can identify residual solvents, starting materials, and by-products from the synthesis.[3][9][10][11] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Experimental Protocol (Illustrative):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. Derivatization may be necessary for less volatile compounds.

Quantitative NMR (qNMR): For High-Precision Purity Assessment

Scientific Rationale: qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1][12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the purity of the target analyte can be accurately determined. This makes qNMR an invaluable tool for the qualification of reference standards.

Experimental Protocol (Illustrative):

  • Spectrometer: 400 MHz or higher field strength.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as DMSO-d6 or D2O.

  • Sample Preparation: Accurately weigh a known amount of the analyte and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Acquisition Parameters: Use a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei. A 90° pulse angle should be used.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula: Purityanalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the standard.

Potentiometric Titration: A Classic and Reliable Assay for Salt Content

Scientific Rationale: For a hydrochloride salt, a simple and accurate method to determine the salt content is through potentiometric titration. This method is based on the neutralization reaction between the hydrochloride and a standardized base, such as sodium hydroxide. The endpoint of the titration is determined by monitoring the change in pH with a pH electrode. This technique is robust, cost-effective, and provides a direct measure of the molar amount of the hydrochloride present.[14][15][16][17]

Experimental Protocol (Illustrative):

  • Titrator: An automated potentiometric titrator with a pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide, standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh a suitable amount of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride and dissolve it in deionized water.

  • Titration: Titrate the sample solution with the standardized sodium hydroxide solution. The endpoint is the point of maximum inflection of the titration curve.

  • Calculation: The percentage of hydrochloride is calculated based on the volume of titrant consumed, its molarity, and the weight of the sample.

Cross-Validation in Practice: A Comparative Analysis

The following table summarizes the key performance characteristics of each technique and highlights their suitability for the analysis of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Analytical TechniquePrimary ApplicationKey AdvantagesPotential Limitations
Reversed-Phase HPLC Purity and Impurity ProfilingHigh resolution, well-established, quantifiable.May not detect all impurities, requires a chromophore for UV detection.
Chiral HPLC Enantiomeric PurityDirect separation of enantiomers, high accuracy.Column selection can be empirical, method development can be time-consuming.
GC-MS Volatile Impurities & Structural IDHigh sensitivity for volatiles, provides structural information.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
qNMR Absolute Purity DeterminationPrimary method, high precision, does not require a specific analyte reference standard.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.
Potentiometric Titration Hydrochloride Content AssayRobust, accurate, inexpensive, direct measurement.Not specific if other acidic or basic impurities are present.

The cross-validation process involves comparing the results obtained from these different techniques. For instance:

  • The purity value obtained from qNMR should be in good agreement with the purity determined by HPLC (taking into account the contribution of any non-UV active impurities).

  • The impurities identified by GC-MS should be correlated with any corresponding peaks in the HPLC chromatogram.

  • The theoretical hydrochloride content calculated from the purity determined by qNMR and HPLC should align with the experimentally determined value from potentiometric titration .

The following diagram illustrates the relationship between the different analytical techniques in a cross-validation framework.

Analytical_Technique_Interrelation HPLC_Purity HPLC (Purity) Overall_Quality Comprehensive Quality Assessment HPLC_Purity->Overall_Quality Confirms Purity Profile HPLC_Chiral Chiral HPLC (Enantiomeric Purity) HPLC_Chiral->Overall_Quality Confirms Stereoisomeric Purity GC_MS GC-MS (Volatile Impurities) GC_MS->HPLC_Purity Orthogonal Check for Volatiles qNMR qNMR (Absolute Purity) qNMR->HPLC_Purity Cross-validates Purity Assay Titration Titration (HCl Content) qNMR->Titration Provides Theoretical HCl Content Titration->Overall_Quality Confirms Salt Stoichiometry

Caption: Interrelation of analytical techniques for the comprehensive quality assessment of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride.

Conclusion

A robust analytical control strategy for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride relies on the intelligent application and cross-validation of multiple analytical techniques. No single method can provide a complete picture of the compound's quality. By leveraging the strengths of HPLC for purity and chiral separations, GC-MS for volatile impurities, qNMR for absolute purity assessment, and titration for salt content, a comprehensive and reliable quality profile can be established. This multi-faceted approach, grounded in the principles of scientific integrity and regulatory guidelines, ensures the delivery of high-quality pharmaceutical intermediates, ultimately safeguarding patient safety.

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Retrosynthesis Analysis

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Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
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Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.